2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]aceticacid
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Overview
Description
2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid is a complex organic compound that features a thiazole ring, a cyano group, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid typically involves the reaction of 4-cyano-3-hydroxy-1,2-thiazole with a suitable sulfanyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.
Cyano compounds: Compounds such as cyanoacetamide and cyanoacetic acid have similar functional groups.
Uniqueness
2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a thiazole ring allows for versatile applications in various fields .
Properties
Molecular Formula |
C6H4N2O3S2 |
---|---|
Molecular Weight |
216.2 g/mol |
IUPAC Name |
2-[(4-cyano-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H4N2O3S2/c7-1-3-5(11)8-13-6(3)12-2-4(9)10/h2H2,(H,8,11)(H,9,10) |
InChI Key |
ALYPFBURUHFLNU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC1=C(C(=O)NS1)C#N |
Origin of Product |
United States |
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